D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2)
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Role in Aromatic Amino Acid Biosynthesis
D-Fructose 1,6-bis(dihydrogen phosphate), as part of its metabolic pathway, plays a crucial role in the biosynthesis of aromatic amino acids in microorganisms such as Methanocaldococcus jannaschii. Research elucidates a pathway where methylglyoxal and a dihydroxyacetone-P fragment derived from fructose-1-P or fructose-1,6-bisP are key intermediates in the production of 6-deoxy-5-ketofructose-1-phosphate (DKFP), a precursor for aromatic amino acid biosynthesis. This indicates the central metabolic function of fructose derivatives in primary biosynthesis pathways (White & Xu, 2006).
Enzymatic Interactions and Mechanisms
Fructose-1,6-bis(phosphate) aldolase, an essential enzyme found in all vertebrates and higher plants, catalyzes the cleavage of fructose 1,6-bis(phosphate) to glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (DHAP). This process is fundamental to glycolysis, and mutations in aldolase genes can lead to metabolic disorders such as hereditary fructose intolerance. The structure of the aldolase-DHAP Schiff base, determined by X-ray crystallography, provides insights into the enzyme's catalytic mechanism and its role in metabolic pathways (Choi et al., 2001).
Application in Glycolysis and Ethanol Production
The study of analogs of fructose-1,6-bisphosphate, such as 2,5-anhydromannitol-1,6-bisphosphate, provides insights into the regulation of glycolysis and ethanol production in microorganisms. By examining the effects of these analogs on key glycolytic enzymes, researchers can better understand metabolic regulation and explore potential applications in biofuel production (Nghiem & Cofer, 2007).
Phosphorylation and Regulation of Metabolic Enzymes
The role of fructose-1,6-bisphosphate in the regulation of enzymes through phosphorylation/dephosphorylation mechanisms has been demonstrated in yeast. This regulatory mechanism, essential for metabolic flux control, underscores the importance of fructose derivatives in cellular metabolism and the dynamic regulation of enzymatic activities (Müller & Holzer, 1981).
Structural Insights and Biochemical Analysis
Crystallographic studies of enzymes interacting with fructose-1,6-bisphosphate and its analogs offer valuable insights into the molecular basis of enzyme function, substrate specificity, and the design of inhibitors that can modulate metabolic pathways. These studies contribute to a deeper understanding of metabolic regulation and the potential for developing therapeutic agents targeting specific enzymatic steps (Ke et al., 1990).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or further studies into its properties or reactivity.
properties
IUPAC Name |
barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ba/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4/t3-,5-,6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWXMNPKAVQMQE-XAIJJRKESA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ba+2].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ba2O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00910599 | |
Record name | Dibarium 1,6-di-O-phosphonatohex-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
CAS RN |
6035-52-5 | |
Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), barium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibarium 1,6-di-O-phosphonatohex-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fructose 1,6-bis(barium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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